Methyl 2-([(3-hydroxypropyl)carbamoyl]amino)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-({[(3-HYDROXYPROPYL)AMINO]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[(3-HYDROXYPROPYL)AMINO]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 3-aminothiophene with formyl chloride in the presence of a catalyst such as copper(I) chloride. This reaction must be carefully controlled in terms of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[(3-HYDROXYPROPYL)AMINO]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 2-({[(3-HYDROXYPROPYL)AMINO]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of METHYL 2-({[(3-HYDROXYPROPYL)AMINO]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-thiophene carboxylate: Similar in structure but lacks the hydroxypropyl and carbamoyl groups.
Methyl 3-sulfonyl amino-2-thiophenecarboxylate: Contains a sulfonyl group instead of the hydroxypropyl group.
Uniqueness
METHYL 2-({[(3-HYDROXYPROPYL)AMINO]CARBONYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18N2O4S |
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Molecular Weight |
298.36 g/mol |
IUPAC Name |
methyl 2-(3-hydroxypropylcarbamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C13H18N2O4S/c1-19-12(17)10-8-4-2-5-9(8)20-11(10)15-13(18)14-6-3-7-16/h16H,2-7H2,1H3,(H2,14,15,18) |
InChI Key |
SVUICXKMRISOJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)NCCCO |
Origin of Product |
United States |
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